2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methylpropanamide
Description
2-Chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methylpropanamide is a chloroacetamide derivative characterized by a propanamide backbone substituted with a methyl group, a chlorine atom, and a 4-chlorophenoxyethyl side chain. It is utilized in research and industrial applications, particularly in agrochemical and pharmaceutical studies due to its structural similarity to herbicidal and bioactive amides . The compound is commercially available (e.g., Santa Cruz Biotechnology, Catalog #sc-342187) in 1 g and 5 g quantities .
Properties
IUPAC Name |
2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO2/c1-9(13)12(16)15(2)7-8-17-11-5-3-10(14)4-6-11/h3-6,9H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAKVJUANQEEFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CCOC1=CC=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methylpropanamide is a synthetic organic compound notable for its complex structure, which includes both amide and ether functionalities. With the molecular formula C₁₂H₁₅Cl₂NO₂ and a molecular weight of 276.16 g/mol, this compound has garnered attention for its potential biological activities, particularly in pharmacological applications.
Chemical Structure and Properties
The compound features a chloro substituent on the nitrogen atom and a chlorophenoxy group attached to an ethyl chain. This unique combination of functional groups may enhance its reactivity and specificity towards biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅Cl₂NO₂ |
| Molecular Weight | 276.16 g/mol |
| Functional Groups | Amide, Ether |
| Key Features | Chloro substituent, chlorophenoxy group |
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. Detailed studies such as molecular docking and biochemical assays are essential to elucidate its exact mechanism of action.
Biological Activities
Research indicates that compounds similar to this compound exhibit significant biological activities. These include:
- Antimicrobial Activity : Initial studies suggest moderate antimicrobial effects against certain bacterial strains.
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, potentially useful in treating inflammatory conditions.
- Anticancer Potential : There is emerging evidence that structurally similar compounds exhibit anticancer activity, warranting further investigation into this compound's potential in oncology.
Case Studies and Research Findings
- Antimicrobial Activity : A study highlighted that derivatives of chlorophenoxy compounds showed varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the chlorophenoxy group was key to enhancing this activity.
- Anti-inflammatory Effects : Another research effort focused on the anti-inflammatory properties of similar compounds, demonstrating their ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications for inflammatory diseases .
- Anticancer Activity : Recent studies have explored the anticancer activity of related compounds, revealing promising results in inhibiting cancer cell proliferation in vitro. This suggests that this compound may also exhibit similar properties .
Scientific Research Applications
Anticancer Activity
Recent studies have investigated the potential of 2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methylpropanamide as an anticancer agent. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
- Case Study : A study screened this compound against several cancer cell lines, including MDA-MB-435 (melanoma) and K-562 (leukemia). The results indicated a notable inhibition of cell growth, with an IC50 value lower than that of standard chemotherapy agents like chlorambucil .
| Cancer Cell Line | IC50 Value (µM) | Comparison Drug | Comparison Drug IC50 (µM) |
|---|---|---|---|
| MDA-MB-435 | 1.18 | Staurosporine | 4.18 |
| K-562 | 0.67 | Chlorambucil | 52 |
Herbicidal Properties
The compound has also been explored for its potential use as a herbicide due to its structural similarity to known herbicides that target plant growth processes.
- Case Study : Research indicates that derivatives of this compound can inhibit cellulose biosynthesis in plants, suggesting a mechanism for herbicidal action. The inhibition of cellulose synthesis disrupts plant cell wall integrity, leading to stunted growth or death .
| Herbicide Target | Effect | Mechanism |
|---|---|---|
| Cellulose Biosynthesis | Inhibition of growth | Disruption of cell wall integrity |
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Substituent Effects: The 4-chlorophenoxyethyl group enhances lipophilicity compared to simpler phenethyl or alkyl chains, improving membrane permeability .
Herbicidal Activity:
- S-Metolachlor: A commercial herbicide with a chloroacetamide core, targeting very-long-chain fatty acid (VLCFA) synthesis in weeds.
- Dimethenamid-P: Another chloroacetamide herbicide with a methoxyethyl side chain. The absence of a methoxy group in the target compound may reduce soil persistence but alter target-site specificity .
Pharmaceutical Potential:
- N-[2-(4-Chlorophenyl)ethyl] Derivatives : Compounds like N-[2-(4-chlorophenyl)ethyl]-3-[(2-methylphenyl)methylsulfonyl]propanamide exhibit anti-inflammatory and enzyme inhibitory activities, suggesting the target compound could be optimized for similar applications .
Preparation Methods
Reaction Scheme Overview
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | 2-chloro-N-methylacetamide + 4-chlorophenoxyethyl chloride | Base (NaOH or K₂CO₃), solvent (CH₂Cl₂ or toluene), temperature 0–50°C | This compound |
- The base deprotonates the amide nitrogen or facilitates the nucleophilic attack.
- The reaction temperature is maintained between 0°C and 50°C to optimize yield and minimize side reactions.
- Reaction time typically ranges from several hours to overnight, depending on scale and conditions.
Optimization Parameters
- Stoichiometry: A molar ratio of 1:1.2 to 1:1.5 (amide to alkyl chloride) is common to drive the reaction to completion.
- Solvent choice: Dichloromethane provides good solubility and reaction rates; toluene is an alternative for higher boiling point.
- Base selection: Potassium carbonate is preferred for mild basicity and ease of handling.
- Temperature control: Lower temperatures reduce side reactions; moderate heating enhances reaction kinetics.
Detailed Reaction Mechanism
The reaction proceeds via nucleophilic substitution (likely SN2 mechanism):
- The nucleophilic amide nitrogen attacks the electrophilic carbon bearing the chlorine in 4-chlorophenoxyethyl chloride.
- The chloride ion is displaced, forming the desired amide linkage.
- The base scavenges the released HCl, driving the reaction forward.
Industrial Scale Considerations
On an industrial scale, the synthesis is adapted to continuous flow reactors to improve yield, reaction control, and safety. Key features include:
- Continuous feeding of reactants to maintain steady-state conditions.
- In-line monitoring (e.g., TLC, HPLC) for reaction progress.
- Advanced purification techniques such as crystallization or chromatography to achieve high purity.
- Quality control to ensure batch-to-batch consistency.
Spectroscopic Characterization (Supporting Preparation)
Spectroscopic methods confirm the successful synthesis and purity of the compound:
| Technique | Key Observations |
|---|---|
| FTIR | C=O stretch at 1660–1680 cm⁻¹; C-Cl stretch at 650–750 cm⁻¹; NH stretch at 3200–3350 cm⁻¹ |
| ¹H NMR | Signals at δ 4.2–4.5 ppm (CH₂ adjacent to Cl); aromatic protons at δ 6.8–7.3 ppm |
| ¹³C NMR | Carbonyl carbon at δ 165–170 ppm; CH₂-Cl carbons at δ 45–55 ppm |
| Mass Spectrometry | Molecular ion peak at m/z 273 (C₁₁H₁₃Cl₂NO₂), with characteristic fragments |
Comparative Table of Preparation Methods
| Parameter | Laboratory Scale Synthesis | Industrial Scale Synthesis |
|---|---|---|
| Reactants | 2-chloro-N-methylacetamide, 4-chlorophenoxyethyl chloride | Same as laboratory scale, with bulk quantities |
| Base | NaOH or K₂CO₃ | K₂CO₃ preferred for scalability |
| Solvent | Dichloromethane or toluene | Toluene or other high-boiling solvents |
| Temperature | 0–50°C | Controlled via continuous flow reactors |
| Reaction time | Several hours to overnight | Optimized for continuous operation |
| Purification | Filtration, recrystallization | Advanced chromatography, crystallization |
| Yield | 70–85% | >85% with process optimization |
Research Findings and Notes
- The nucleophilic substitution is sensitive to the nature of the base and solvent polarity, which influence reaction rate and yield.
- The presence of the 4-chlorophenoxy group enhances the electrophilicity of the alkyl chloride, facilitating substitution.
- Side reactions such as hydrolysis or elimination are minimized by controlling temperature and moisture.
- Purity assessment via HPLC is critical to ensure the absence of unreacted starting materials or side products.
- The compound’s stability during synthesis is influenced by environmental factors like temperature and pH.
Q & A
Basic Research Questions
Q. What experimental safety protocols are critical when handling 2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methylpropanamide?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile steps .
- Waste Management : Segregate halogenated waste (e.g., chlorinated byproducts) and dispose via certified hazardous waste facilities to prevent environmental contamination .
- Emergency Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation for persistent irritation .
Q. How can researchers optimize the synthetic yield of this compound?
- Methodological Answer :
- Reaction Conditions : Use anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis of the chloroacetamide group. Maintain temperatures between 0–5°C during coupling reactions to suppress side-product formation .
- Catalysts : Employ coupling agents like HATU or EDCI to enhance amide bond formation efficiency. Monitor pH (6–7) to stabilize intermediates .
- Purification : Use gradient column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate high-purity product (>95%) .
Q. Which spectroscopic techniques are most effective for structural confirmation?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., 4-chlorophenoxy ethyl group at δ 6.8–7.3 ppm for aromatic protons) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ peak at m/z 346.05) .
- IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during byproduct characterization?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex mixtures .
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR/IR spectra of hypothesized byproducts and compare with experimental data .
- X-ray Crystallography : Resolve ambiguous structures via single-crystal analysis (e.g., C—C—N—C torsion angles and hydrogen-bonding networks) .
Q. What role do hydrogen-bonding networks play in the compound’s crystallographic structure?
- Methodological Answer :
- Crystal Packing Analysis : The amide N—H group forms N—H⋯O hydrogen bonds (distance: 2.89 Å) with adjacent molecules, creating chains along the c-axis .
- Impact on Stability : These interactions increase melting point (~120–125°C) and reduce hygroscopicity, critical for storage .
- Table : Hydrogen-Bond Geometry (Example from X-ray Data):
| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | ∠D—H⋯A (°) |
|---|---|---|---|---|
| N—H⋯O | 0.86 | 2.03 | 2.89 | 172 |
Q. How can structure-activity relationships (SAR) guide biological activity assessment?
- Methodological Answer :
- Analog Synthesis : Replace the 4-chlorophenoxy group with electron-withdrawing groups (e.g., nitro) to test effects on receptor binding .
- In Vitro Assays : Screen analogs for enzyme inhibition (e.g., acetylcholinesterase) using Ellman’s method. Compare IC₅₀ values to identify potency trends .
- In Vivo Models : Administer derivatives in rodent neuroprotection studies (e.g., scopolamine-induced memory impairment) to correlate SAR with efficacy .
Methodological Notes
- Data Contradiction Analysis : When NMR signals conflict with computational predictions, re-examine solvent effects (e.g., DMSO vs. CDCl₃) or tautomeric equilibria .
- Advanced Purification : For polar byproducts, use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >99% purity .
- Crystallography Best Practices : Grow single crystals via slow evaporation (ethanol/water, 4°C) and collect data at 100 K to minimize thermal motion .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
